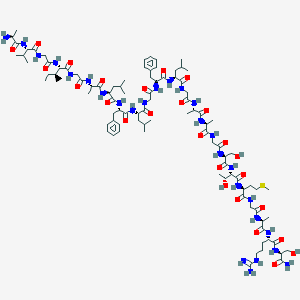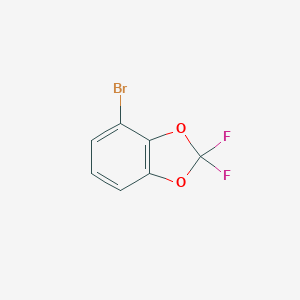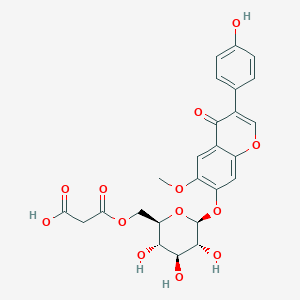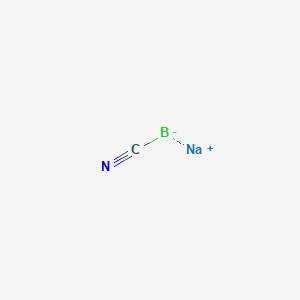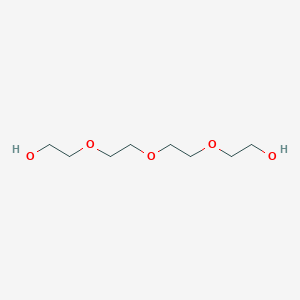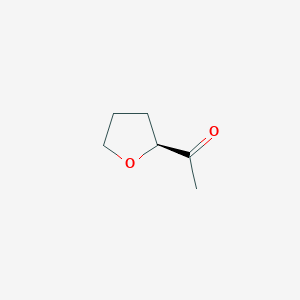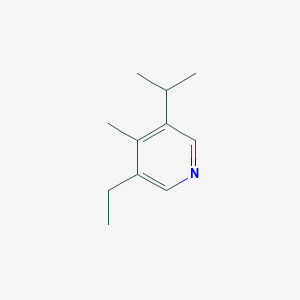
3-Ethyl-5-isopropyl-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-isopropyl-4-methylpyridine, also known as EIMP, is a pyridine derivative that has been widely studied for its potential applications in various fields. EIMP has been found to possess unique chemical and physical properties, which make it an attractive compound for research and development.
作用機序
The mechanism of action of 3-Ethyl-5-isopropyl-4-methylpyridine is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of signaling pathways. 3-Ethyl-5-isopropyl-4-methylpyridine has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. 3-Ethyl-5-isopropyl-4-methylpyridine has also been found to modulate various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.
生化学的および生理学的効果
3-Ethyl-5-isopropyl-4-methylpyridine has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. 3-Ethyl-5-isopropyl-4-methylpyridine has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 3-Ethyl-5-isopropyl-4-methylpyridine has also been found to inhibit the activity of tyrosinase, which is involved in the production of melanin in the skin. In addition, 3-Ethyl-5-isopropyl-4-methylpyridine has been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
実験室実験の利点と制限
3-Ethyl-5-isopropyl-4-methylpyridine has several advantages for lab experiments, including its low toxicity, high stability, and easy synthesis. 3-Ethyl-5-isopropyl-4-methylpyridine is also soluble in various solvents, which makes it easy to use in different experimental setups. However, 3-Ethyl-5-isopropyl-4-methylpyridine also has some limitations, including its limited availability and its potential for oxidation and degradation.
将来の方向性
There are several future directions for the study of 3-Ethyl-5-isopropyl-4-methylpyridine, including the development of new drugs, the improvement of agricultural practices, and the development of new materials. In medicine, 3-Ethyl-5-isopropyl-4-methylpyridine could be further studied for its potential as an anticancer agent, an anti-inflammatory agent, and an antioxidant agent. In agriculture, 3-Ethyl-5-isopropyl-4-methylpyridine could be further studied for its potential as an insecticide and a herbicide. In material science, 3-Ethyl-5-isopropyl-4-methylpyridine could be further studied for its potential as a sensor material, an electronic material, and a photovoltaic material.
Conclusion:
In conclusion, 3-Ethyl-5-isopropyl-4-methylpyridine is a pyridine derivative that has been widely studied for its potential applications in various fields. 3-Ethyl-5-isopropyl-4-methylpyridine has been found to possess unique chemical and physical properties, which make it an attractive compound for research and development. 3-Ethyl-5-isopropyl-4-methylpyridine has been studied for its potential applications in medicine, agriculture, and material science. 3-Ethyl-5-isopropyl-4-methylpyridine has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. 3-Ethyl-5-isopropyl-4-methylpyridine has several advantages for lab experiments, including its low toxicity, high stability, and easy synthesis. However, 3-Ethyl-5-isopropyl-4-methylpyridine also has some limitations, including its limited availability and its potential for oxidation and degradation. There are several future directions for the study of 3-Ethyl-5-isopropyl-4-methylpyridine, including the development of new drugs, the improvement of agricultural practices, and the development of new materials.
合成法
3-Ethyl-5-isopropyl-4-methylpyridine can be synthesized using different methods, including the Hantzsch reaction, the Bohlmann-Rahtz pyridine synthesis, and the Pinner reaction. The Hantzsch reaction involves the condensation of an aldehyde, a ketone, and ammonia or a primary amine in the presence of a catalyst. The Bohlmann-Rahtz pyridine synthesis involves the reaction of an aldehyde, an α,β-unsaturated ketone, and ammonia or a primary amine in the presence of a Lewis acid catalyst. The Pinner reaction involves the reaction of a halide, a nitrile, and an alcohol or a phenol in the presence of an acid catalyst. Each method has its advantages and disadvantages, and the choice of method depends on the specific application.
科学的研究の応用
3-Ethyl-5-isopropyl-4-methylpyridine has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-Ethyl-5-isopropyl-4-methylpyridine has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties, which make it a promising candidate for the development of new drugs. In agriculture, 3-Ethyl-5-isopropyl-4-methylpyridine has been found to have insecticidal and herbicidal properties, which make it a potential alternative to synthetic pesticides. In material science, 3-Ethyl-5-isopropyl-4-methylpyridine has been found to have unique optical and electronic properties, which make it a potential candidate for the development of new materials.
特性
CAS番号 |
131666-16-5 |
|---|---|
製品名 |
3-Ethyl-5-isopropyl-4-methylpyridine |
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC名 |
3-ethyl-4-methyl-5-propan-2-ylpyridine |
InChI |
InChI=1S/C11H17N/c1-5-10-6-12-7-11(8(2)3)9(10)4/h6-8H,5H2,1-4H3 |
InChIキー |
PPMKRYUCHPPYBO-UHFFFAOYSA-N |
SMILES |
CCC1=CN=CC(=C1C)C(C)C |
正規SMILES |
CCC1=CN=CC(=C1C)C(C)C |
同義語 |
Pyridine, 3-ethyl-4-methyl-5-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





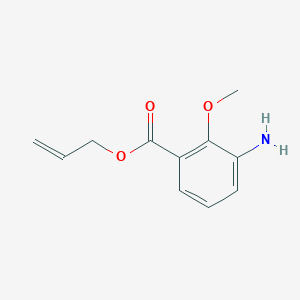

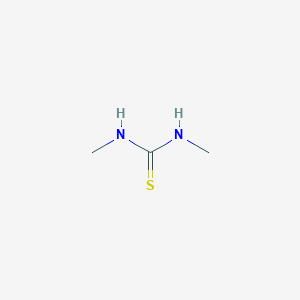
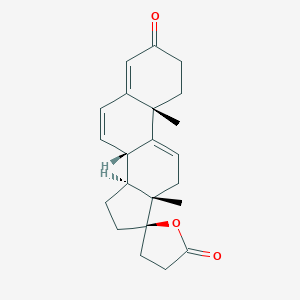

![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)
